molecular formula C20H26Li3N10O22P5 B1456077 P1,P5-Di(adenosine-5'-)pentaphosphate, trilithium salt CAS No. 75522-97-3

P1,P5-Di(adenosine-5'-)pentaphosphate, trilithium salt

Cat. No. B1456077
CAS RN: 75522-97-3
M. Wt: 934.2 g/mol
InChI Key: BFBDFBHROZLGEG-JJCYRVQFSA-K
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Description

P1,P5-Di(adenosine-5’-)pentaphosphate, trilithium salt is a selective, potent inhibitor of adenylate kinase and a potent agonist of P2X receptor . It acts on cardiac ATPase-sensitive K+ channel that is activated in ischemia . It has been used as an adenylate kinase inhibitor and as a component of pre-AMPPNP rigor solution for treating muscle fibres .


Synthesis Analysis

The synthesis of P1,P5-Di(adenosine-5’-)pentaphosphate, trilithium salt involves a two-step process. The first step involves the formation of adenosine 5’-tetraphosphate (P4A) from ATP and trimetaphosphate (P3). In the second step, P4A is converted to Ap5A .


Molecular Structure Analysis

The molecular structure of P1,P5-Di(adenosine-5’-)pentaphosphate, trilithium salt is represented by the empirical formula C20H26Li3N10O22P5 . It has a molecular weight of 934.17 .


Chemical Reactions Analysis

P1,P5-Di(adenosine-5’-)pentaphosphate, trilithium salt is known to inhibit adenylate kinase activity without affecting the Ca-ATPase or Ca uptake activity of FSR .


Physical And Chemical Properties Analysis

P1,P5-Di(adenosine-5’-)pentaphosphate, trilithium salt is a white to off-white powder . It is soluble in water, with a solubility of 50 mg/mL . It should be stored at a temperature of -20°C .

Scientific Research Applications

Biological Research as a P2Y Receptor Probe

P1,P5-Di(adenosine-5’-)pentaphosphate, trilithium salt is utilized in biological research as a probe for P2Y receptors . These receptors are a class of purinergic G protein-coupled receptors found in various tissues. They play a significant role in intracellular communication and are implicated in many physiological processes.

Enzyme Inhibition Studies

This compound acts as an inhibitor of adenylate kinase , an enzyme that plays a crucial role in cellular energy homeostasis. By inhibiting this enzyme, researchers can study the metabolic pathways and energy transfer within cells.

Muscle Physiology Research

In muscle physiology, P1,P5-Di(adenosine-5’-)pentaphosphate, trilithium salt is used as a component of pre-AMPPNP rigor solutions for treating muscle fibers . This helps in understanding muscle contraction mechanisms and the role of nucleotides in muscle functions.

Cardiac Research

The compound has been shown to act on cardiac ATPase-sensitive K+ channels, which are activated during ischemia . It is used to study the protective mechanisms of the heart under stress conditions.

Phosphodiesterase (PDE) Enzyme Inhibition

It is frequently employed as a potent inhibitor of phosphodiesterase (PDE) enzymes . These enzymes are crucial in the degradation process of nucleotides like adenosine triphosphate (ATP), and their inhibition can have therapeutic implications.

Signal Transduction Pathways

P1,P5-Di(adenosine-5’-)pentaphosphate, trilithium salt is used to study signal transduction pathways involving cyclic AMP (cAMP) and cyclic GMP (cGMP) . These pathways are vital for understanding cellular responses to hormones and other extracellular signals.

Neuroscience Research

In neuroscience, this compound helps in the investigation of synaptic transmission and neuroprotection mechanisms . It aids in the exploration of how brain cells communicate and protect themselves from damage.

Pharmacological Applications

Due to its role in modulating various enzymes and receptors, P1,P5-Di(adenosine-5’-)pentaphosphate, trilithium salt has potential pharmacological applications. It could be used in the development of drugs targeting cardiovascular diseases, neurological disorders, and metabolic conditions .

Mechanism of Action

Future Directions

While specific future directions are not mentioned in the sources, the compound’s role as a potent inhibitor of adenylate kinase and a potent agonist of P2X receptor suggests potential applications in the study of these receptors and their associated biological processes .

properties

IUPAC Name

trilithium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N10O22P5.3Li/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(47-19)1-45-53(35,36)49-55(39,40)51-57(43,44)52-56(41,42)50-54(37,38)46-2-8-12(32)14(34)20(48-8)30-6-28-10-16(22)24-4-26-18(10)30;;;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,21,23,25)(H2,22,24,26);;;/q;3*+1/p-3/t7-,8-,11-,12-,13-,14-,19-,20-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBDFBHROZLGEG-JJCYRVQFSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26Li3N10O22P5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

934.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

P1,P5-Di(adenosine-5'-)pentaphosphate, trilithium salt

CAS RN

75522-97-3
Record name Adenosine 5'-(hexahydrogen pentaphosphate), 5'.5'-ester with adenosine, trilithium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075522973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adenosine 5'-(hexahydrogen pentaphosphate), 5'→5'-ester with adenosine, trilithium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.103
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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